molecular formula C16H17BrN6O3 B5741010 8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5741010
M. Wt: 421.25 g/mol
InChI Key: PGMVKXBEEMRMDF-GIJQJNRQSA-N
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Description

8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a hydrazine moiety, and a purine derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:

    Formation of the Bromophenyl Hydrazone: The initial step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then condensed with a purine derivative under specific conditions to form the final compound. This step may require the use of catalysts and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the bromophenyl group or the hydrazine moiety, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized hydrazine derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may find use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: A similar compound with an ethyl group instead of a hydroxyethyl group.

    8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(3-METHYLPHENYL)METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Another derivative with a different substitution pattern on the purine ring.

Uniqueness

The uniqueness of 8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O3/c1-21-13-12(14(25)22(2)16(21)26)23(7-8-24)15(19-13)20-18-9-10-3-5-11(17)6-4-10/h3-6,9,24H,7-8H2,1-2H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMVKXBEEMRMDF-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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